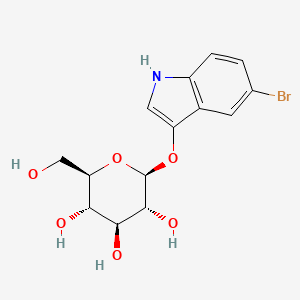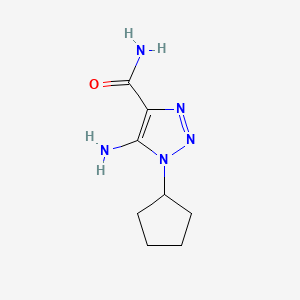
5-溴-3-吲哚基-β-D-吡喃葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-indolyl-beta-D-glucopyranoside is a chromogenic substrate commonly used in molecular biology. It is particularly useful for detecting beta-glucosidase activity. When cleaved by beta-glucosidase, it produces a blue precipitate, making it a valuable tool in various biochemical assays .
科学研究应用
5-Bromo-3-indolyl-beta-D-glucopyranoside is widely used in scientific research, particularly in molecular biology and biochemistry. Its primary application is in the detection of beta-glucosidase activity, which is crucial in various gene expression studies and enzyme assays . Additionally, it is used in histochemical staining to visualize enzyme activity in tissue samples . In microbiology, it helps in identifying and differentiating bacterial species based on their enzymatic activity .
作用机制
Target of Action
The primary target of 5-Bromo-3-indolyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to various physiological processes.
Mode of Action
5-Bromo-3-indolyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerises to give an intensely blue product .
Biochemical Pathways
The action of 5-Bromo-3-indolyl-beta-D-glucopyranoside is primarily involved in the β-glucosidase pathway . The cleavage of the compound by β-glucosidase and the subsequent dimerisation of the product can be used to study enzyme kinetics and understand physiological processes .
Pharmacokinetics
Its solubility in dmf is known to be 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The cleavage of 5-Bromo-3-indolyl-beta-D-glucopyranoside by β-glucosidase results in the formation of a blue precipitate . This color change can be observed by microscopy or other detection methods , providing a visual indication of β-glucosidase activity.
生化分析
Biochemical Properties
5-Bromo-3-indolyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for beta-glucosidase. When beta-glucosidase acts on 5-Bromo-3-indolyl-beta-D-glucopyranoside, it cleaves the glycosidic bond, resulting in the formation of 5-bromo-3-indolyl, which subsequently dimerizes to produce an intensely blue product . This reaction is utilized to detect the presence and activity of beta-glucosidase in various biological samples. The interaction between 5-Bromo-3-indolyl-beta-D-glucopyranoside and beta-glucosidase is highly specific, making it an excellent tool for studying enzyme kinetics, gene expression, and protein-protein interactions .
Cellular Effects
5-Bromo-3-indolyl-beta-D-glucopyranoside influences various cellular processes by serving as a substrate for beta-glucosidase. In cells expressing beta-glucosidase, the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside leads to the accumulation of the blue product, which can be visualized under a microscope . This property is particularly useful in histochemical staining to identify cells expressing beta-glucosidase. Additionally, the presence of 5-Bromo-3-indolyl-beta-D-glucopyranoside can impact cell signaling pathways and gene expression by providing a means to monitor enzyme activity and cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of 5-Bromo-3-indolyl-beta-D-glucopyranoside involves its interaction with beta-glucosidase. Upon binding to the enzyme’s active site, 5-Bromo-3-indolyl-beta-D-glucopyranoside undergoes hydrolysis, resulting in the release of 5-bromo-3-indolyl . This intermediate then dimerizes to form a blue precipitate, which is easily detectable. The specificity of this interaction allows for precise measurement of beta-glucosidase activity in various biological samples. Additionally, the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside can lead to changes in gene expression and enzyme activity, providing insights into cellular metabolism and regulatory mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-indolyl-beta-D-glucopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to light and moisture can lead to degradation . Over time, the intensity of the blue color produced by the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside may decrease, affecting the accuracy of quantitative assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models where beta-glucosidase activity is being monitored .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-indolyl-beta-D-glucopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effectively used to monitor beta-glucosidase activity. At higher doses, there may be toxic or adverse effects, including potential interference with normal cellular processes and enzyme activities. Threshold effects have been observed, where a certain concentration of 5-Bromo-3-indolyl-beta-D-glucopyranoside is required to produce a detectable color change, but exceeding this threshold can lead to non-specific staining and false-positive results .
Metabolic Pathways
5-Bromo-3-indolyl-beta-D-glucopyranoside is involved in metabolic pathways related to beta-glucosidase activity. The enzyme cleaves the glycosidic bond of 5-Bromo-3-indolyl-beta-D-glucopyranoside, releasing 5-bromo-3-indolyl, which then dimerizes to form the blue product . This reaction is part of the broader metabolic processes involving carbohydrate metabolism and enzyme regulation. The interaction of 5-Bromo-3-indolyl-beta-D-glucopyranoside with beta-glucosidase provides insights into the enzyme’s role in metabolic flux and the regulation of metabolite levels in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-indolyl-beta-D-glucopyranoside typically involves the bromination of indole derivatives followed by glycosylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of 5-Bromo-3-indolyl-beta-D-glucopyranoside involves large-scale synthesis using automated reactors. The process includes the bromination of indole, followed by glycosylation with beta-D-glucopyranoside under optimized conditions to maximize yield and purity .
化学反应分析
Types of Reactions: 5-Bromo-3-indolyl-beta-D-glucopyranoside primarily undergoes hydrolysis when exposed to beta-glucosidase. This hydrolysis reaction results in the cleavage of the glycosidic bond, producing a blue indigo dye .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucosidase enzyme and a suitable buffer solution to maintain the pH. The reaction is usually carried out at room temperature .
Major Products Formed: The major product formed from the hydrolysis of 5-Bromo-3-indolyl-beta-D-glucopyranoside is 5-bromo-3-indoxyl, which subsequently dimerizes to form an intensely blue indigo dye .
相似化合物的比较
Similar Compounds:
- 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside
- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside
- 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Uniqueness: Compared to similar compounds, 5-Bromo-3-indolyl-beta-D-glucopyranoside is unique due to its specific application in detecting beta-glucosidase activity. While other compounds may target different enzymes such as beta-galactosidase or beta-glucuronidase, 5-Bromo-3-indolyl-beta-D-glucopyranoside is highly specific for beta-glucosidase, making it a preferred choice in studies involving this enzyme .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMATFDVHBYOS-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[(4-chlorobenzoyl)carbamothioylamino]-4-methylthiophene-2-carboxylate](/img/new.no-structure.jpg)
![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)
![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

